molecular formula C10H8F2O B1409365 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene CAS No. 1822852-37-8

1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene

Cat. No.: B1409365
CAS No.: 1822852-37-8
M. Wt: 182.17 g/mol
InChI Key: FESSRWCHCFLODW-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene is an organic compound characterized by the presence of a difluoroethoxy group and an ethynyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-ethynylbenzene and 2,2-difluoroethanol.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2,2-difluoroethanol reacts with 4-bromo-1-ethynylbenzene in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.

Chemical Reactions Analysis

1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(2,2-Difluoroethoxy)-4-iodobenzene and 1-(2,2-Difluoroethoxy)-4-bromobenzene.

    Uniqueness: The presence of both the difluoroethoxy and ethynyl groups in this compound imparts unique reactivity and properties, making it distinct from its analogs.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h1,3-6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESSRWCHCFLODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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